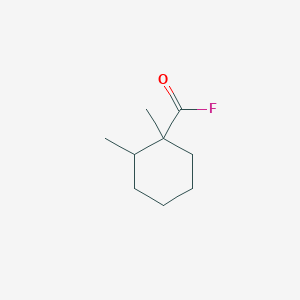
1,2-Dimethylcyclohexane-1-carbonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethylcyclohexane-1-carbonyl fluoride is an organic compound belonging to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with two methyl groups at the 1 and 2 positions and a carbonyl fluoride group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethylcyclohexane-1-carbonyl fluoride typically involves the following steps:
Formation of 1,2-Dimethylcyclohexane: This can be achieved through the hydrogenation of 1,2-dimethylcyclohexene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of the Carbonyl Fluoride Group: The carbonyl fluoride group can be introduced by reacting 1,2-dimethylcyclohexane with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions
1,2-Dimethylcyclohexane-1-carbonyl fluoride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl fluoride group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dimethylcyclohexane-1-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl fluoride groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dimethylcyclohexane-1-carbonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The carbonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule.
類似化合物との比較
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the carbonyl fluoride group, making it less reactive in certain chemical reactions.
Cyclohexane-1-carbonyl fluoride: Lacks the methyl groups, resulting in different steric and electronic properties.
1,2-Dimethylcyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl fluoride group, leading to different reactivity and applications.
Uniqueness
1,2-Dimethylcyclohexane-1-carbonyl fluoride is unique due to the presence of both methyl groups and the carbonyl fluoride group. This combination of substituents imparts distinct steric and electronic properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
49576-71-8 |
|---|---|
分子式 |
C9H15FO |
分子量 |
158.21 g/mol |
IUPAC名 |
1,2-dimethylcyclohexane-1-carbonyl fluoride |
InChI |
InChI=1S/C9H15FO/c1-7-5-3-4-6-9(7,2)8(10)11/h7H,3-6H2,1-2H3 |
InChIキー |
BIIZQTTWDAEFQC-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1(C)C(=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


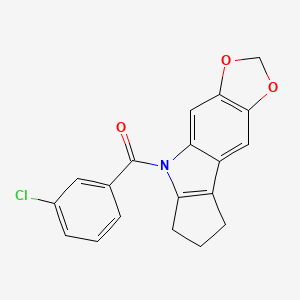

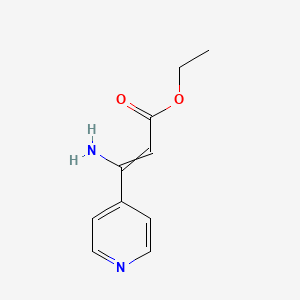
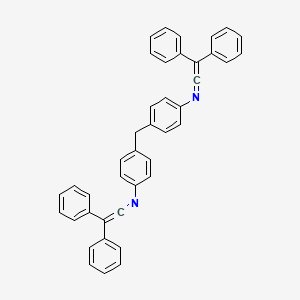
![Propanenitrile, 3-[[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13963579.png)
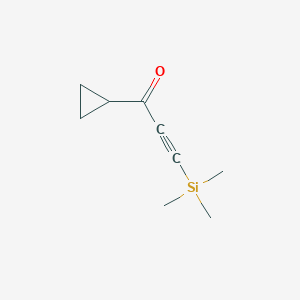
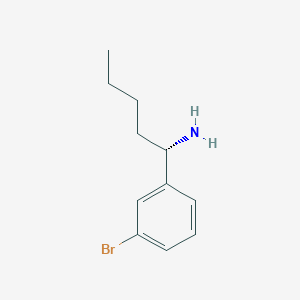
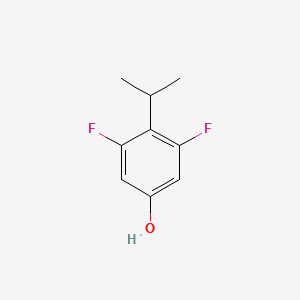

![6H-Pyrrolo[3,4-G]benzoxazole](/img/structure/B13963608.png)
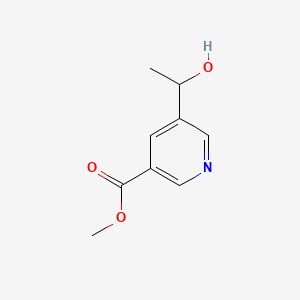
![6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinamine](/img/structure/B13963619.png)
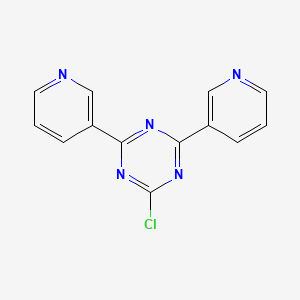
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13963627.png)
